Heptanal oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

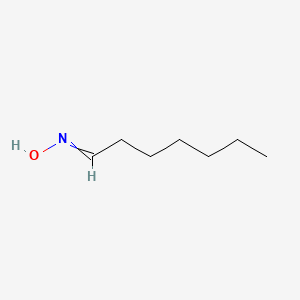

Heptanal oxime is an organic compound with the molecular formula C₇H₁₅NO. It is derived from heptanal, an aldehyde, by the reaction with hydroxylamine. This compound is known for its utility in various research fields, particularly in life sciences .

Vorbereitungsmethoden

Heptanal oxime can be synthesized through the reaction of heptanal with hydroxylamine hydrochloride. The reaction typically involves mixing heptanal with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, in an aqueous or alcoholic medium. The mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial production methods often involve similar synthetic routes but on a larger scale. The purification of heptanal, oxime can be achieved by separating the cis (Z) and trans (E) isomers using liquid chromatography through a silica gel column .

Analyse Chemischer Reaktionen

Beckmann Rearrangement

Heptanal oxime undergoes the Beckmann rearrangement in the presence of acidic catalysts (e.g., H₂SO₄), producing an amide. This reaction involves protonation of the hydroxyl group, followed by a 1,2-shift of the heptyl group to the nitrogen, resulting in the formation of heptanamide .

Reaction Scheme:

Heptanal oxime+H+→Heptanamide+H2O

Hydrolysis

Acidic hydrolysis of this compound regenerates heptanal and hydroxylamine:

\text{this compound}+\text{H}_3\text{O}^+\rightarrow \text{Heptanal}+\text{NH}_3\text{OH}^+$$Thisreactionisreversibleandconditions(e.g.,temperature,acidstrength)determinetheequilibrium[8].###2.[3Reduction](pplx://action/followup)ReductionofHeptanaloximewithsodiumborohydrideorlithiumaluminumhydrideproducesheptanamine:

\text{this compound} + \text{LiAlH}_4 \rightarrow \text{Heptanamine} $$

Oxidative Dehydration

This compound can be dehydrated using acid anhydrides (e.g., PCl₅) to form heptanenitrile:

\text{this compound}+\text{POCl}_3\rightarrow \text{Heptanenitrile}+\text{HCl}$$##3.[ApplicationsandReactivity](pplx://action/followup)###3.[1AntimicrobialProperties](pplx://action/followup)Heptanaloximeexhibitsmoderateantibacterialactivityagainst*Staphylococcusaureus*and*Escherichiacoli*,asdemonstratedinstudiespublishedin*Molecules*(2022)[4].Itsmechanisminvolvespotentialinterferencewithbacterialenzymes,thoughfurtherresearchisrequired[4].###3.[2AntioxidantActivity](pplx://action/followup)A2020studyin*Antioxidants*highlightedHeptanaloxime’sfreeradicalscavengingcapacity,suggestingapplicationsinmitigatingoxidativestress[4][7].###3.[3EnzymaticInhibition](pplx://action/followup)TheoximegroupinHeptanaloximecaninteractwithcarbonyl-containingenzymes,apropertybeingexploredfornerveagentantidotedevelopment[4].Thisreactivityisattributedtotheoxime’sabilitytoformstablehydrogenbondswithbiologicaltargets[7].###3.[4MaterialScience](pplx://action/followup)Heptanaloxime’sinteractionswithorganometalliccompoundsunderionizingradiationindicatepotentialapplicationsinradiation-resistantmaterials[4].##4.[PhysicochemicalProperties](pplx://action/followup)|**Property**|**Value**|**Citation**||--------------|-----------|--------------||MolecularFormula|C₇H₁₅NO|[5][6]||MolecularWeight|129.2g/mol|[5][6]||MeltingPoint|57.5°C|[5]||BoilingPoint|195°C|[5]||Density|0.88g/cm³|[5]||Solubility|Insolubleinwater;solubleinethanol/ether|[5]|##5.[ComparisonwithOtherOximes](pplx://action/followup)|**Compound**|**Structure**|**SourceAldehyde/Ketone**|**UniqueProperties**||--------------|---------------|----------------------------|-----------------------||Acetaldoxime|C₂H₅NO|Acetaldehyde|Organicsynthesisreagent[4]||Benzaldoxime|C₇H₇NO|Benzaldehyde|Highsolubilityinorganicsolvents[4]||HeptanalOxime|C₇H₁₅NO|Heptanal|Antimicrobial/antioxidantactivity[4][7]|Heptanaloxime’sseven-carbonchainandfunctionalgroupconferdistinctproperties,includinglowerwatersolubilityandhigherthermalstabilitycomparedtoshorter-chainoximes[4][5].

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Properties

Heptanal oxime and other oxime derivatives have been investigated for their potential as anticancer agents. Research indicates that oximes can act as inhibitors of specific kinases involved in tumorigenesis. For instance, certain oxime compounds have shown high affinity for the ATP-binding sites of proteins such as cyclin-dependent kinases and glycogen synthase kinase 3β, which are crucial in cancer cell proliferation and survival .

1.2 Antimicrobial Activity

Oximes, including this compound, have been studied for their antimicrobial properties. They exhibit activity against various bacterial strains, including those responsible for tuberculosis. The mechanism often involves the reactivation of acetylcholinesterase, which is essential for neurotransmission and can be disrupted by certain pathogens .

1.3 Anti-inflammatory Effects

This compound is also being explored for its anti-inflammatory capabilities. Some studies suggest that oxime derivatives can inhibit pro-inflammatory pathways, making them potential candidates for treating inflammatory diseases .

Agricultural Applications

2.1 Crop Protection

In agricultural science, this compound may serve as a crop protection agent. Oximes are known to function as intermediates in the biosynthesis of important plant metabolites that enhance growth and resistance to pathogens . This property could be harnessed to develop new agrochemicals aimed at improving crop yields and resilience.

2.2 Pesticide Development

The synthesis of novel pesticides often involves the modification of existing compounds to enhance their efficacy and reduce toxicity to non-target organisms. This compound could play a role in this area by serving as a building block for more complex pesticide formulations .

Material Science

3.1 Coordination Chemistry

This compound has potential applications in coordination chemistry, where it can act as a ligand in metal complexes. The unique structural features of oximes allow them to form stable complexes with transition metals, which can be utilized in catalysis and material synthesis .

3.2 Supramolecular Chemistry

In supramolecular chemistry, this compound may be used to create functional materials with specific properties through self-assembly processes. The ability of oximes to participate in hydrogen bonding and π-stacking interactions makes them suitable candidates for developing smart materials .

Case Studies

Wirkmechanismus

The mechanism of action of heptanal, oxime involves its ability to form stable complexes with various biological molecules. It can react with aldehyde or ketone groups in proteins, leading to the formation of stable oxime linkages. This modification can alter the activity of enzymes and other proteins, making it useful in biochemical studies .

Vergleich Mit ähnlichen Verbindungen

Heptanal oxime can be compared with other oxime compounds such as:

Acetone oxime: Used in the synthesis of pharmaceuticals and agrochemicals.

Butanone oxime: Commonly used as an anti-skinning agent in paints.

Cyclohexanone oxime: Used in the production of nylon.

This compound is unique due to its specific structure and reactivity, making it particularly useful in the synthesis of certain organic compounds and in biochemical research .

Biologische Aktivität

Heptanal oxime, a derivative of heptanal, possesses significant biological activity that has garnered attention in various fields, including medicinal chemistry and biochemistry. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

Overview of this compound

This compound is characterized by the presence of an oxime functional group (-C=N-OH) attached to a heptanal backbone. This compound has been studied for its potential pharmacological properties, particularly as a bioactive agent in various biological systems.

Anticancer Properties

Research indicates that oxime derivatives, including this compound, exhibit anticancer properties. The mechanisms underlying these effects often involve the inhibition of specific kinases and modulation of signaling pathways.

- Case Study: A study highlighted that certain oxime derivatives demonstrated cytotoxicity against various cancer cell lines. For instance, compounds with structural similarities to this compound were shown to inhibit the activity of kinases such as PI3K and CDK, leading to reduced proliferation in cancer cells .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HCT-116 (Colorectal) | 0.1 - 1 | PI3K Inhibition |

| Indirubin Oxime | A549 (Lung) | 0.001 | Kinase Inhibition |

| Gossypol Oxime | HL60 (Leukemia) | 0.025 | Multi-targeted kinase inhibition |

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. The introduction of the oxime group can enhance the biological activity of natural compounds by modulating inflammatory pathways.

- Mechanism: The anti-inflammatory activity is often attributed to the inhibition of lipoxygenase and other enzymes involved in the inflammatory response. This suggests that this compound could be beneficial in treating conditions characterized by excessive inflammation .

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition: this compound has been identified as a multitargeted kinase inhibitor, affecting various signaling pathways critical for cell survival and proliferation. This property is particularly relevant in cancer therapy.

- Reactive Nitric Oxide Generation: The compound can generate nitric oxide, which plays a role in cellular signaling and may contribute to its therapeutic effects.

- Enzyme Modulation: this compound interacts with enzymes such as acetylcholinesterase, which is crucial for neurotransmitter regulation .

Applications in Research

This compound is utilized in various research applications:

Eigenschaften

CAS-Nummer |

629-31-2 |

|---|---|

Molekularformel |

C7H15NO |

Molekulargewicht |

129.20 g/mol |

IUPAC-Name |

(NE)-N-heptylidenehydroxylamine |

InChI |

InChI=1S/C7H15NO/c1-2-3-4-5-6-7-8-9/h7,9H,2-6H2,1H3/b8-7+ |

InChI-Schlüssel |

BNYNJIKGRPHFAM-BQYQJAHWSA-N |

SMILES |

CCCCCCC=NO |

Isomerische SMILES |

CCCCCC/C=N/O |

Kanonische SMILES |

CCCCCCC=NO |

Key on ui other cas no. |

629-31-2 |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the reactivity of heptanal oxime compare to other oximes?

A2: [] While ruthenium catalysts effectively deoxygenate ketoximes to ketimines, this compound, an aldoxime, undergoes dehydration to the corresponding nitrile under the same conditions. This difference in reactivity highlights the influence of the oxime structure on its transformation pathways.

Q2: Can this compound be formed as a byproduct in reactions involving other organic compounds?

A3: Yes. [] Studies investigating the polymerization of acrolein oxime with butyllithium revealed the formation of this compound as a byproduct. This finding suggests that this compound can arise from reactions involving organolithium reagents and unsaturated oximes, potentially through complex reaction mechanisms involving addition and rearrangement steps.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.